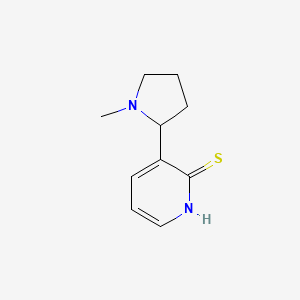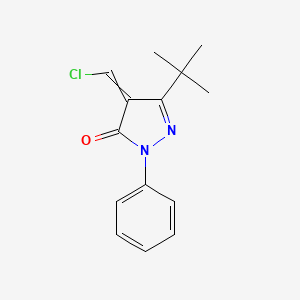
4-Chloro-2-isopropyl-5-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-isopropyl-5-methylpyrimidine is an organic compound with the molecular formula C8H11ClN2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-isopropyl-5-methylpyrimidine typically involves the chlorination of 6-hydroxy-2-isopropyl-4-methylpyrimidine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out by adding 6-hydroxy-2-isopropyl-4-methylpyrimidine to a flask containing POCl3 and heating the mixture at 70°C for 2 hours. After the reaction, the excess POCl3 is distilled off, and the residue is dissolved in ethyl acetate (EtOAc) for further purification .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar chlorination reactions with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2-isopropyl-5-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines (e.g., piperidine) and thiols.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions are less documented but may involve standard oxidizing or reducing agents used in organic synthesis.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents employed.
Aplicaciones Científicas De Investigación
4-Chloro-2-isopropyl-5-methylpyrimidine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-isopropyl-5-methylpyrimidine is not well-documented. as a pyrimidine derivative, it may interact with biological targets such as enzymes or receptors involved in various biochemical pathways. For example, pyrimidine derivatives are known to inhibit certain inflammatory mediators, suggesting potential anti-inflammatory effects .
Comparación Con Compuestos Similares
- 2-Chloro-4-isopropyl-5-methylpyrimidine
- 4-Chloro-6-isopropyl-2-methylpyrimidine
- 2-Chloro-4-iodo-5-methylpyridine
Comparison: Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and development .
Propiedades
Fórmula molecular |
C8H11ClN2 |
|---|---|
Peso molecular |
170.64 g/mol |
Nombre IUPAC |
4-chloro-5-methyl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)8-10-4-6(3)7(9)11-8/h4-5H,1-3H3 |
Clave InChI |
GQTAXQZKINZLAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1Cl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8,8-Difluoro-6-methyl-7-oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11816094.png)
![1-[2-(2,4-Dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfate](/img/structure/B11816095.png)
![(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylicacid](/img/structure/B11816100.png)


![3-(3,4-Dimethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11816111.png)

![1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene](/img/structure/B11816119.png)

![8-O-tert-butyl 6-O-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B11816139.png)


![2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B11816156.png)
![2-Oxoethyl 3-(benzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B11816162.png)
